Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206248-78-3
VCID: VC11703779
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
SMILES: COC(=O)C1=CN=C2N1C=CC(=C2)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 1206248-78-3

Cat. No.: VC11703779

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate - 1206248-78-3

Specification

CAS No. 1206248-78-3
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Standard InChI Key BRGBCEIVDGSQRX-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2N1C=CC(=C2)Cl
Canonical SMILES COC(=O)C1=CN=C2N1C=CC(=C2)Cl

Introduction

Structural and Molecular Characteristics

The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system integrating a pyridine ring and an imidazole moiety. In methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, the chlorine atom at position 7 and the methyl ester group at position 3 introduce steric and electronic modifications that influence solubility and reactivity. The molecule’s near-planar geometry arises from conjugation between the nitrogen lone pairs and the aromatic π-system, as evidenced by computational models. Substituents at positions 3 and 7 disrupt symmetry, creating dipole moments that enhance intermolecular interactions in solid-state configurations.

PropertyValue
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
IUPAC NameMethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
SMILESCOC(=O)C1=CN=C2N1C=CC(=C2)Cl
InChI KeyBRGBCEIVDGSQRX-UHFFFAOYSA-N

The methyl ester group at position 3 serves as a versatile handle for further functionalization, enabling the synthesis of amides, hydrazides, and other derivatives .

Synthetic Methodologies

Synthesis of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically proceeds via multi-step routes starting from substituted pyridine precursors. A common approach involves:

  • Condensation Reactions: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is chlorinated at position 7 using reagents like phosphorus oxychloride (POCl₃) under controlled conditions .

  • Esterification/Hydrolysis: The ethyl ester is transesterified to a methyl ester via acid-catalyzed methanolysis, optimizing yield through Dean-Stark water removal .

  • Purification: Recrystallization from ethanol-water mixtures isolates the product with >95% purity .

Key challenges include regioselective chlorination and minimizing side reactions at the electron-rich imidazole nitrogen. Recent advances employ rhodium-catalyzed transannulation for constructing the imidazo[1,2-a]pyridine core, though this method remains experimental for chloro-substituted derivatives .

Applications in Materials Science

The compound’s extended π-conjugation and electron-withdrawing groups make it a candidate for organic semiconductors. Key applications include:

  • Organic Light-Emitting Diodes (OLEDs): The planar structure facilitates charge transport, with emission spectra tunable via substituent modification.

  • Nonlinear Optical Materials: The chlorine atom induces asymmetric polarization, enhancing second-harmonic generation (SHG) efficiency.

Spectroscopic and Analytical Data

Although specific spectra for methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate are unpublished, related compounds exhibit:

  • ¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with methyl ester signals near δ 3.9 .

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 750 cm⁻¹ (C-Cl) .

  • Mass Spectrometry: Molecular ion peak at m/z 210.62, with fragmentation patterns indicating loss of COOCH₃ (59 Da) .

Future Research Directions

  • Drug Development: Optimizing bioavailability through prodrug strategies or nanoparticle delivery systems.

  • Mechanistic Studies: Elucidating targets in Mtb’s cytochrome P450 system using crystallography .

  • Materials Innovation: Investigating thin-film conductivity and stability under thermal stress.

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